The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide is a complex organic molecule that exhibits potential pharmacological properties. It belongs to a class of compounds that are of significant interest in medicinal chemistry due to their biological activities. The compound's unique structure allows for interactions with various biological targets, making it a candidate for further research and development.
This compound can be classified as an N-phenylacetamide derivative featuring a thio group and a pyrazolylpyrimidine moiety. The specific structural features contribute to its classification within the broader category of heterocyclic compounds, which are known for their diverse biological activities.
The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide typically involves several key steps:
These methods may vary based on specific laboratory protocols and available reagents.
The molecular formula for 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide is , with a molecular weight of approximately 284.38 g/mol.
The compound's structure can be represented using SMILES notation: CC1=NN(C(=O)N2C=NC(=C2C(=S)C1)C)C.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The physical properties of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide include:
Chemical properties include stability under normal laboratory conditions but may be sensitive to strong acids or bases due to the presence of nitrogen-containing heterocycles.
This compound has potential applications in various fields:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8